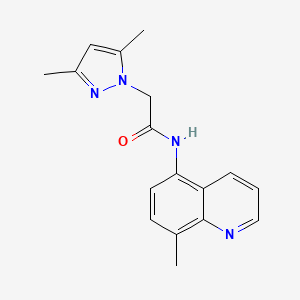
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained much attention due to its potential therapeutic applications in the treatment of various diseases.
科学的研究の応用
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as an anticancer agent by inhibiting tumor growth and inducing apoptosis. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide involves the inhibition of various signaling pathways such as PI3K/Akt, NF-κB, and MAPK. These pathways are involved in various cellular processes such as cell proliferation, apoptosis, inflammation, and oxidative stress. By inhibiting these pathways, this compound can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide has shown various biochemical and physiological effects in preclinical studies. It has shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis in cancer cells. It has also shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown to reduce oxidative stress and inflammation in the brain, thereby showing neuroprotective effects.
実験室実験の利点と制限
The advantages of using 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide in lab experiments include its high potency, selectivity, and specificity. This compound has shown to exert its therapeutic effects at low concentrations, thereby reducing the risk of toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
The future directions of research on 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide include its clinical development as a potential therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine its safety, efficacy, and pharmacokinetics in humans. In addition, the development of analogs and derivatives of this compound can lead to the discovery of more potent and selective therapeutic agents.
合成法
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide involves the reaction of 3,5-dimethylpyrazole, 8-methylquinoline-5-carbaldehyde, and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-6-7-15(14-5-4-8-18-17(11)14)19-16(22)10-21-13(3)9-12(2)20-21/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKOBGGVFTLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CN3C(=CC(=N3)C)C)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

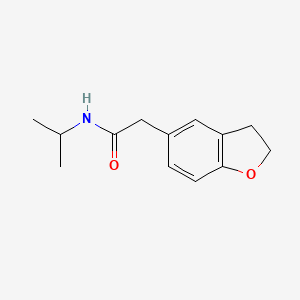

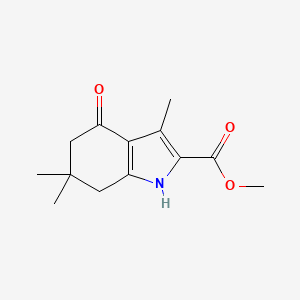
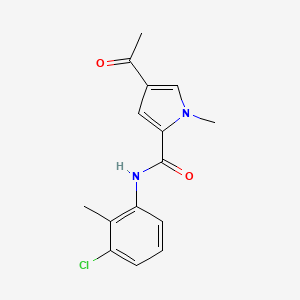
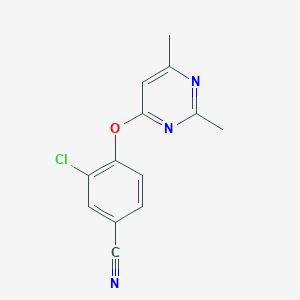

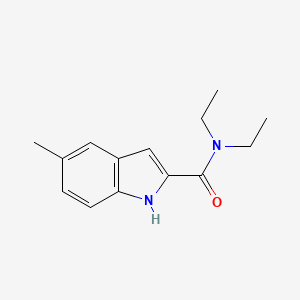
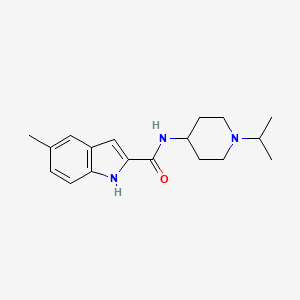
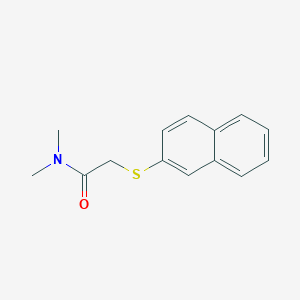
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)

